tert-Butyl 4-formyl-4-(trifluoromethyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-formyl-4-(trifluoromethyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C12H18F3NO3 and a molecular weight of 281.28 g/mol . It is characterized by the presence of a piperidine ring substituted with a formyl group and a trifluoromethyl group, along with a tert-butyl ester functionality. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-formyl-4-(trifluoromethyl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Formyl Group: The formyl group is introduced via formylation reactions, often using reagents such as formic acid or formyl chloride.
Addition of the Trifluoromethyl Group: The trifluoromethyl group is introduced using trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Esterification: The final step involves the esterification of the piperidine ring with tert-butyl chloroformate to form the desired compound[][2].
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity[2][2].
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The formyl group in tert-butyl 4-formyl-4-(trifluoromethyl)piperidine-1-carboxylate can undergo oxidation to form carboxylic acids.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of complex molecules.
- Employed in the development of new synthetic methodologies .
Biology:
- Investigated for its potential biological activities, including enzyme inhibition and receptor modulation .
Medicine:
Industry:
Mechanism of Action
The mechanism of action of tert-butyl 4-formyl-4-(trifluoromethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in biological targets .
Comparison with Similar Compounds
- tert-Butyl 4-bromo-4-formylpiperidine-1-carboxylate
- tert-Butyl 4-(formylmethyl)piperidine-1-carboxylate
- N-Boc-4-piperidineacetaldehyde
Uniqueness:
- The presence of the trifluoromethyl group distinguishes tert-butyl 4-formyl-4-(trifluoromethyl)piperidine-1-carboxylate from its analogs, imparting unique chemical and biological properties.
- The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable intermediate in pharmaceutical research .
Properties
IUPAC Name |
tert-butyl 4-formyl-4-(trifluoromethyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18F3NO3/c1-10(2,3)19-9(18)16-6-4-11(8-17,5-7-16)12(13,14)15/h8H,4-7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XALZKBXGDLKILO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18F3NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2138192-03-5 |
Source
|
Record name | tert-butyl 4-formyl-4-(trifluoromethyl)piperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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